Perospirone hydrochloride hydrate
Description
Historical Context of Chemical Development and Research Trajectory
Perospirone (B130592) was developed by Dainippon Sumitomo Pharma (now Sumitomo Pharma Co., Ltd.) and was introduced for clinical use in Japan in 2001. drugbank.comnih.govpatsnap.comwikipedia.org The primary impetus for its development was the need for a novel antipsychotic agent with efficacy against both the positive and negative symptoms of schizophrenia, a goal for many second-generation antipsychotics. nih.govresearchgate.netpatsnap.com
The research trajectory for perospirone began with its synthesis and initial pharmacological screening, which identified its potent antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. patsnap.comnih.gov Subsequent preclinical studies in animal models explored its potential anxiolytic-like effects, comparing it to existing antipsychotics like haloperidol (B65202). nih.gov Following its market introduction, research has continued, focusing on aspects such as its metabolic pathways, the pharmacological activity of its metabolites, and the development of novel formulations to improve its pharmacokinetic profile. nih.govresearchgate.netnih.gov
Chemical Classification within Azapirone Derivatives
Perospirone is classified as a member of the azapirone chemical family. drugbank.comnih.govwikipedia.orgguidetopharmacology.org This class of compounds is structurally characterized by a spiro-decanedione or a related cyclic imide moiety linked to a piperazine (B1678402) ring via a butyl chain. Pharmacologically, perospirone is categorized as a serotonin-dopamine antagonist (SDA). patsnap.comnih.govgenome.jp
Its mechanism of action involves a multi-receptor binding profile:
Serotonin 5-HT2A Receptor: It acts as a potent inverse agonist or antagonist. drugbank.compatsnap.com This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia. drugbank.com
Dopamine D2 Receptor: It is a strong antagonist. drugbank.compatsnap.comnih.gov This antagonism, particularly in the mesolimbic pathway, is believed to alleviate the positive symptoms of schizophrenia. drugbank.com
Perospirone also shows affinity for other receptors, such as D4 and α₁-adrenergic receptors as an antagonist, but has a low affinity for D1 receptors. drugbank.com This complex pharmacology distinguishes it from first-generation antipsychotics and is a hallmark of the atypical antipsychotic class.
Table 1: Receptor Binding Profile of Perospirone
| Receptor | Action | Affinity (Ki) |
|---|---|---|
| 5-HT2A | Inverse Agonist/Antagonist | 1.3 nM |
| D2 | Antagonist | 0.6 nM |
| 5-HT1A | Partial Agonist | 2.9 nM |
| D1 | Antagonist | 41 nM (moderate affinity) |
| α1-adrenergic | Antagonist | 17 nM (moderate affinity) |
Data sourced from reference ncats.io
Structural Elucidation and Hydrate (B1144303) Form Characterization
The definitive chemical structure of perospirone has been established through various spectroscopic methods. Its systematic IUPAC name is (3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. nih.govwikipedia.orgwikiwand.com The molecule consists of a benzisothiazolyl-piperazine group connected by a butyl chain to a hexahydroisoindole-dicarboximide moiety.
In pharmaceutical applications, perospirone is formulated as a hydrochloride dihydrate salt to enhance its stability and solubility. pmda.go.jp This specific form has been thoroughly characterized.
Physical and Chemical Properties:
Appearance: It occurs as white crystals or a crystalline powder. pmda.go.jp
Solubility: It is soluble in methanol (B129727) and slightly soluble in water and ethanol (B145695) (99.5%). pmda.go.jp
Identification: Its identity is confirmed using techniques like Ultraviolet-visible (UV-Vis) Spectrophotometry and Infrared (IR) Spectrophotometry, comparing its spectra against a reference standard. pmda.go.jp A solution of the compound also responds to qualitative tests for chloride. pmda.go.jp
The hydrate form is specifically a dihydrate, meaning two molecules of water are associated with each molecule of perospirone hydrochloride. pmda.go.jp The presence and quantity of water are critical parameters, with specified limits for quality control. pmda.go.jp
Table 2: Chemical Identification of Perospirone and its Hydrochloride Hydrate Form
| Identifier | Perospirone (Base) | Perospirone Hydrochloride Dihydrate |
|---|---|---|
| Chemical Formula | C23H30N4O2S | C23H30N4O2S·HCl·2H2O |
| Molecular Weight | 426.58 g/mol | 499.07 g/mol |
| CAS Number | 150915-41-6 | 192052-81-6 |
| IUPAC Name | (3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | (3aR,7aS)-2-{4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]butyl}hexahydro-1H-isoindole-1,3(2H)-dione monohydrochloride dihydrate |
Data sourced from references drugbank.comwikipedia.orgpmda.go.jp
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S.ClH.2H2O/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;;;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H;2*1H2/t17-,18+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQKLGXZZSMREH-SMMZMSQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172763 | |
| Record name | Perospirone hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192052-81-6, 129273-38-7 | |
| Record name | Perospirone hydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192052816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perospirone hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perospirone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEROSPIRONE HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03S4466IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Perospirone Hydrochloride Hydrate
Neurotransmitter Receptor Binding Affinities and Selectivity Profiles
Perospirone (B130592) exhibits a broad receptor binding profile, characterized by high affinity for specific serotonin (B10506) and dopamine (B1211576) receptors, and moderate to low affinity for others. ncats.iomedchemexpress.com This multi-receptor action is a hallmark of atypical antipsychotics. patsnap.com The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Serotonin Receptor (5-HT) Interactions: 5-HT1A, 5-HT2A
Perospirone demonstrates a strong affinity for both 5-HT1A and 5-HT2A receptors. medchemexpress.comresearchgate.net It binds with high affinity to the 5-HT2A receptor, with reported Ki values around 0.6 to 1.3 nM. wikipedia.orgncats.iomedchemexpress.com Its affinity for the 5-HT1A receptor is also very high, with a Ki value of approximately 2.9 nM. wikipedia.orgncats.iomedchemexpress.com This dual interaction with key serotonin receptors is central to its mechanism of action. patsnap.com
Dopamine Receptor (D) Interactions: D1, D2, D4
The compound is a potent dopamine D2 receptor ligand, with a high binding affinity indicated by a Ki value of about 1.4 nM. ncats.iomedchemexpress.com In contrast, its affinity for the D1 receptor is considerably lower, with a reported Ki of 41 nM, suggesting less significant clinical interaction at this site. ncats.ionih.gov Perospirone also acts as an antagonist at D4 receptors. drugbank.comnih.gov Positron emission tomography (PET) studies have shown that a 16 mg dose of perospirone can lead to over 70% occupancy of D2 receptors near its peak plasma concentration. nih.gov
Other Neurotransmitter System Engagements: α1-Adrenergic and Histamine (B1213489) H1 Receptors
Table 1: Perospirone Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) | Reference |
|---|---|---|
| 5-HT2A | 0.6 - 1.3 | wikipedia.orgncats.iomedchemexpress.com |
| Dopamine D2 | 1.4 | ncats.iomedchemexpress.com |
| 5-HT1A | 2.9 | wikipedia.orgncats.iomedchemexpress.com |
| α1-Adrenergic | 17 | ncats.io |
| Dopamine D1 | 41 | ncats.io |
Receptor Functional Modulations: Agonism, Partial Agonism, Antagonism, and Inverse Agonism
The functional consequence of perospirone binding varies depending on the receptor subtype. This differential modulation is key to its therapeutic effects.
5-HT1A Receptor: Perospirone acts as a partial agonist at 5-HT1A receptors. drugbank.compatsnap.comnih.gov This means it can both activate and inhibit these receptors depending on the local concentration of the endogenous agonist, serotonin. patsnap.com This partial agonism at 5-HT1A autoreceptors can inhibit serotonin release. drugbank.com Electrophysiological studies have confirmed that perospirone acts as a 5-HT1A receptor agonist, causing hyperpolarization of dorsal raphe neurons, an effect similar to other 5-HT1A agonists. nih.gov
5-HT2A Receptor: At the 5-HT2A receptor, perospirone functions as an antagonist or inverse agonist . drugbank.comresearchgate.netnih.gov An inverse agonist produces an effect opposite to that of an agonist. youtube.com Blockade of 5-HT2A receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia. patsnap.comresearchgate.net
Dopamine D2 Receptor: Perospirone is a potent antagonist at D2 receptors. drugbank.compatsnap.comresearchgate.net This antagonism in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. drugbank.compatsnap.com
Dopamine D4 Receptor: The compound also functions as an antagonist at D4 receptors. drugbank.comnih.gov
α1-Adrenergic and Histamine H1 Receptors: Perospirone is an antagonist at α1-adrenergic receptors and an inverse agonist at histamine H1 receptors. drugbank.comnih.govnih.gov
Table 2: Functional Activity of Perospirone at Key Receptors
| Receptor | Functional Activity | Reference |
|---|---|---|
| 5-HT1A | Partial Agonist | drugbank.compatsnap.comnih.gov |
| 5-HT2A | Antagonist / Inverse Agonist | drugbank.comresearchgate.netnih.gov |
| Dopamine D2 | Antagonist | drugbank.compatsnap.comresearchgate.net |
| Dopamine D4 | Antagonist | drugbank.comnih.gov |
| α1-Adrenergic | Antagonist | drugbank.comnih.gov |
| Histamine H1 | Inverse Agonist | drugbank.comnih.gov |
Post-Receptor Signaling Cascades and Intracellular Effects
The binding of perospirone to its target receptors initiates a cascade of intracellular events that ultimately produce its pharmacological effects. These post-receptor signaling pathways are complex and are the means by which the initial receptor interaction is translated into a cellular response. mssm.edu
The receptors targeted by perospirone are primarily G protein-coupled receptors (GPCRs). drugbank.com For instance, 5-HT1A receptors are coupled to Gi/Go proteins. drugbank.com When activated by an agonist or partial agonist like perospirone, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization and inhibition of neurotransmitter release. nih.gov The agonistic action of perospirone at 5-HT1A autoreceptors on dorsal raphe neurons leads to their hyperpolarization and a reduction in firing rate, thereby decreasing serotonin release. nih.govnih.gov
Conversely, 5-HT2A receptors are coupled to Gq/G11 proteins. Antagonism or inverse agonism by perospirone at these receptors blocks the signaling pathway that normally involves the activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are second messengers that lead to calcium mobilization and protein kinase C (PKC) activation, respectively. By blocking this pathway, perospirone can modulate downstream neuronal activity, including the release of other neurotransmitters like dopamine and glutamate (B1630785) in cortical regions. drugbank.com
Dopamine D2 receptors are also coupled to Gi/Go proteins. nih.gov Perospirone's antagonism at these receptors prevents the inhibition of adenylyl cyclase, thereby influencing cAMP-dependent signaling pathways. This action in the mesolimbic pathway is crucial for its antipsychotic effect on positive symptoms. drugbank.compatsnap.com
The combined effects of 5-HT1A partial agonism and 5-HT2A/D2 antagonism create a unique neurochemical profile. For example, the interplay between these receptor actions can lead to an increase in dopamine release in the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms. nih.gov
Preclinical Pharmacological Investigations of Perospirone Hydrochloride Hydrate
In Vitro Pharmacological Characterization
In vitro studies have been instrumental in defining the molecular mechanisms underlying the action of perospirone (B130592). These studies have primarily focused on its receptor binding affinity, functional activity at these receptors, and its influence on cellular transport systems.
Radioligand Binding Assays and Competition Studies
Radioligand binding assays have been employed to determine the affinity of perospirone for a wide range of neurotransmitter receptors. These studies have revealed that perospirone is a multi-receptor antagonist with high affinity for several key receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Perospirone
| Receptor | Ki (nM) |
|---|---|
| Serotonin (B10506) 5-HT2A | 0.61 - 1.3 |
| Dopamine (B1211576) D2 | 1.4 |
| Serotonin 5-HT1A | 2.9 |
| α1-Adrenergic | 17 |
Receptor-Mediated Functional Assays (e.g., Gi/Go Coupled Receptor Activation)
Functional assays have further characterized the nature of perospirone's interaction with its target receptors. These studies have confirmed that perospirone acts as an antagonist at both serotonin 5-HT2A and dopamine D2 receptors. patsnap.comnih.gov Its action at the 5-HT2A receptor is sometimes described as that of an inverse agonist. patsnap.comnih.gov
A key feature of perospirone's profile is its partial agonism at the 5-HT1A receptor. patsnap.comnih.govnih.gov This property is thought to contribute to its atypical antipsychotic profile, potentially mitigating some of the side effects associated with pure D2 receptor antagonism and contributing to its anxiolytic and antidepressant effects. The antagonism of D2 receptors is primarily linked to the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions, by modulating the mesolimbic dopamine pathway. patsnap.comnih.gov The blockade of 5-HT2A receptors, on the other hand, is believed to address the negative and cognitive symptoms of schizophrenia, possibly by enhancing dopamine and glutamate (B1630785) release in the mesocortical pathway. patsnap.com The receptors targeted by perospirone, such as the D2 and 5-HT2A receptors, are often G-protein coupled receptors (GPCRs), specifically linked to Gi/Go signaling pathways, which lead to a decrease in neurotransmitter release and neuronal inhibition upon activation. patsnap.comnih.gov
Enzyme and Transporter Modulation Studies (e.g., P-glycoprotein Inhibition)
Investigations into perospirone's effects on drug transporters have revealed its interaction with P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier. Studies have shown that perospirone can inhibit the function of P-gp. nih.gov This inhibition of P-gp-mediated efflux could potentially lead to increased brain concentrations of co-administered drugs that are P-gp substrates. nih.gov Research using Caco-2 cells, a model for the intestinal barrier, demonstrated that perospirone inhibits the P-gp-mediated transport of rhodamine 123 in a concentration-dependent manner. nih.gov Furthermore, perospirone was observed to down-regulate the expression of P-gp at both the protein and mRNA levels. nih.gov
In Vivo Studies in Animal Models
In vivo studies in various animal models have been crucial for understanding the behavioral and neurochemical effects of perospirone, providing a bridge between its in vitro pharmacological profile and its clinical application.
Assessment of Neurochemical Alterations in Central Monoaminergic Systems
Microdialysis studies in rats have provided direct evidence of perospirone's ability to modulate central monoaminergic systems. A study investigating the effect of perospirone on dopamine release in the rat medial prefrontal cortex found that perospirone alone increased dopamine release to 270% of the baseline value. nih.gov This effect is significant as this brain region is implicated in the negative and cognitive symptoms of schizophrenia. The study also highlighted a synergistic effect when perospirone was co-administered with fluoxetine, leading to a marked increase in dopamine release. nih.gov This potentiation was partially attributed to perospirone's 5-HT1A receptor agonism, as it was suppressed by a selective 5-HT1A receptor antagonist. nih.gov
Behavioral Phenotyping in Animal Models of Neurological Dysfunctions
Perospirone has been evaluated in a range of animal models designed to mimic specific aspects of neurological and psychiatric disorders, particularly schizophrenia and anxiety.
In models of anxiety, such as the conditioned defensive burying and social interaction tests in rats, perospirone has demonstrated anxiolytic-like effects. nih.govnih.gov It dose-dependently suppressed conditioned defensive burying and facilitated social interaction, effects similar to the benchmark anxiolytic diazepam. nih.govnih.gov In contrast, the typical antipsychotic haloperidol (B65202) did not show these anxiolytic properties. nih.govnih.gov Furthermore, in the conditioned fear stress-induced freezing behavior model in rats, perospirone significantly attenuated freezing behavior in a dose-dependent manner, an effect not observed with conventional antipsychotics like haloperidol. nih.gov
To model the positive symptoms of schizophrenia, drug-induced hyperlocomotion models are often used. Perospirone's ability to antagonize dopamine D2 receptors suggests it would be effective in reducing hyperlocomotion induced by dopamine agonists like amphetamine. drugbank.com
The catalepsy test in rodents is a widely used model to predict the liability of an antipsychotic to induce extrapyramidal side effects (EPS). While typical antipsychotics like haloperidol induce significant catalepsy, atypical antipsychotics generally have a lower propensity to do so. Studies suggest that perospirone induces weaker catalepsy compared to conventional antipsychotics.
The conditioned avoidance response (CAR) is another preclinical test predictive of antipsychotic efficacy. Atypical antipsychotics are known to disrupt conditioned avoidance responding. Perospirone has been shown to be effective in this model, consistent with its antipsychotic properties.
Table 2: Summary of Perospirone's Effects in Animal Models of Neurological Dysfunction
| Animal Model | Species | Key Finding | Implication |
|---|---|---|---|
| Conditioned Defensive Burying | Rat | Suppressed burying behavior | Anxiolytic-like effect |
| Social Interaction Test | Rat | Increased social interaction time | Anxiolytic-like and potential for improving negative symptoms |
| Conditioned Fear Stress | Rat | Attenuated freezing behavior | Potential for treating anxiety and mood symptoms |
| Amphetamine-Induced Hyperlocomotion | Rat | Expected to reduce hyperlocomotion | Antipsychotic effect (positive symptoms) |
| Catalepsy Test | Rat | Weaker induction compared to typical antipsychotics | Lower risk of extrapyramidal side effects |
Efficacy Evaluation in Preclinical Models of Cognitive Deficits (e.g., Phencyclidine-Induced)
Perospirone hydrochloride hydrate (B1144303) has been evaluated in preclinical models to determine its efficacy in ameliorating cognitive deficits, particularly those induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP). PCP is utilized to model cognitive impairment characteristic of schizophrenia.
In studies using mice, subchronic administration of perospirone has been shown to significantly attenuate cognitive deficits induced by repeated PCP administration in a dose-dependent manner. This beneficial effect on PCP-induced cognitive impairment is thought to be mediated through its action on serotonin 5-HT1A receptors. Evidence for this mechanism includes the finding that the effects of perospirone on cognitive performance were antagonized by the co-administration of a selective 5-HT1A receptor antagonist, WAY100635.
Further investigation into the underlying mechanism revealed that repeated PCP treatment may alter the function of 5-HT1A receptors in the brain. Specifically, a receptor binding assay showed a significant reduction in the levels of 5-HT1A receptors in the hippocampus of PCP-treated mice. The ability of perospirone to counteract the cognitive deficits induced by PCP suggests its potential as a therapeutic agent for the cognitive symptoms of schizophrenia.
Subsequent research has corroborated these findings, showing that subchronic treatment with perospirone can improve deficits in novel object recognition (NOR) induced by subchronic PCP administration in rodents. This effect is shared by other atypical antipsychotics with 5-HT1A partial agonism, such as aripiprazole.
Table 1: Effect of Perospirone on Phencyclidine (PCP)-Induced Cognitive Deficits in Mice
| Treatment Group | Cognitive Performance (Novel Object Recognition) | Key Finding |
| Saline | Normal | Baseline cognitive function. |
| PCP | Impaired | PCP induces significant cognitive deficits. |
| PCP + Perospirone | Improved (Dose-dependent) | Perospirone attenuates PCP-induced cognitive impairment. |
| PCP + Perospirone + WAY100635 | Impaired | The beneficial effect of perospirone is blocked by a 5-HT1A antagonist, indicating the involvement of this receptor. |
Investigation in Animal Models of Obsessive-Compulsive Behaviors (e.g., Marble-Burying)
The potential of perospirone hydrochloride hydrate to address obsessive-compulsive behaviors has been investigated using the marble-burying test in mice, a recognized animal model for this disorder.
In these studies, perospirone demonstrated an inhibitory effect on marble-burying behavior. Notably, this effect was observed at a dose that did not impact the locomotor activity of the mice, suggesting a specific anti-compulsive-like effect rather than general motor suppression.
The mechanism underlying this effect also appears to involve the serotonin 5-HT1A receptor. The inhibitory action of perospirone on marble-burying behavior was antagonized by the selective 5-HT1A receptor antagonist, WAY100135. Furthermore, the selective 5-HT1A receptor agonist 8-OH-DPAT also inhibited marble-burying, and this effect was similarly blocked by WAY100135. These findings strongly suggest that the 5-HT1A receptor agonistic properties of perospirone are key to its anti-compulsive-like effects in this preclinical model.
Table 2: Effect of Perospirone on Marble-Burying Behavior in Mice
| Treatment | Effect on Marble-Burying | Effect on Locomotor Activity |
| Vehicle | No significant effect | No significant effect |
| Perospirone | Inhibition | No significant effect at the effective dose |
| Haloperidol | Inhibition | Significant suppression |
| Risperidone (B510) | Inhibition | Significant suppression |
Comparative Preclinical Pharmacology with Reference Compounds
This compound's pharmacological profile has been compared with that of other antipsychotic agents, including the typical antipsychotic haloperidol and atypical antipsychotics such as risperidone and olanzapine.
Perospirone is characterized as a serotonin-dopamine antagonist with high affinity for both dopamine D2 and serotonin 5-HT2A receptors, alongside partial agonist activity at 5-HT1A receptors. drugbank.com This receptor binding profile is a hallmark of atypical antipsychotics and is believed to contribute to a broader spectrum of efficacy, particularly against negative symptoms and cognitive deficits, with a lower propensity for extrapyramidal side effects (EPS) compared to typical antipsychotics. researchgate.net
In preclinical models, perospirone was found to be weaker than haloperidol in inducing catalepsy and bradykinesia, which are indicators of EPS liability. researchgate.net While both perospirone and haloperidol inhibit dopaminergic hyperactivation, perospirone also shows efficacy in animal models of negative symptoms and mood disorders, where conventional antipsychotics are often ineffective. researchgate.net
When compared to risperidone in the marble-burying model, both drugs inhibited the behavior, but risperidone did so at a dose that also significantly suppressed locomotor activity, unlike perospirone.
The receptor binding profile of perospirone distinguishes it from other antipsychotics. While it shares D2 and 5-HT2A antagonism with risperidone and olanzapine, its potent 5-HT1A partial agonism is a key feature that is thought to contribute to its specific therapeutic effects and side effect profile.
Table 3: Comparative Receptor Binding Profile (Ki, nM) of Perospirone and Reference Antipsychotics
| Receptor | Perospirone | Haloperidol | Risperidone | Olanzapine |
| Dopamine D2 | 0.6 | Data not available | 3.13 | 11 |
| Serotonin 5-HT1A | 2.9 (partial agonist) | Data not available | 420 | 2000 |
| Serotonin 5-HT2A | 1.3 | 45 | 0.16 | 4 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various preclinical studies and databases and may vary between studies.
Metabolic Pathways and Enzyme Systems Involved with Perospirone Hydrochloride Hydrate
Elucidation of Major Biotransformation Pathways: Hydroxylation, N-Dealkylation, and S-Oxidation
Perospirone (B130592) is subject to several major biotransformation reactions. In vitro studies using human liver S9 and microsomes have demonstrated that the principal metabolic pathways are:
Hydroxylation: This process involves the addition of a hydroxyl group, primarily occurring on the cyclohexane (B81311) ring of the perospirone molecule. nih.govnih.gov This hydroxylation leads to the formation of key metabolites. nih.gov
N-Dealkylation: This reaction involves the cleavage of the butylene side chain. nih.gov It is an oxidative process catalyzed by cytochrome P450 enzymes, where an alkyl group is removed from the nitrogen atom. nih.govku.edu
S-Oxidation: This pathway involves the oxidation of the sulfur atom within the benzisothiazole ring structure. drugbank.comnih.gov
These metabolic transformations convert perospirone into more polar, water-soluble compounds, facilitating their excretion from the body. mdpi.com
Identification of Cytochrome P450 (CYP) Isozyme Contributions (e.g., CYP1A1, CYP2C8, CYP2D6, CYP3A4)
The metabolism of perospirone is catalyzed by several isoforms of the cytochrome P450 (CYP) enzyme system, a superfamily of proteins crucial for drug metabolism. mdpi.comyoutube.com Studies have identified that CYP1A1, CYP2C8, CYP2D6, and CYP3A4 are all involved in the biotransformation of perospirone. nih.govdrugbank.comnih.gov
Among these, CYP3A4 is the principal enzyme responsible for perospirone metabolism. nih.govnih.govnih.gov In vitro experiments using human liver microsomes and specific inhibitors have quantified the contributions of these isozymes. For instance, the CYP3A4 inhibitor ketoconazole (B1673606) was shown to cause almost complete inhibition of perospirone metabolism at a concentration of 1 µM. nih.gov In contrast, quinidine, a specific inhibitor of CYP2D6, did not significantly affect its metabolism. nih.gov The CYP2C8 inhibitor quercetin (B1663063) demonstrated a concentration-dependent inhibition, reducing metabolism by 60.0% at a 10 µM concentration. nih.gov
Further confirmation of CYP3A4's primary role comes from studies with anti-CYP3A4 antiserum, which resulted in nearly complete inhibition of the metabolic process. nih.gov While CYP2C8 and CYP2D6 play lesser roles, their kinetic data suggest they still possess catalytic potential in perospirone's metabolism. nih.gov
Table 1: Kinetic Parameters of CYP Isozymes in Perospirone Metabolism
| CYP Isozyme | K_m (µM) | V_max (pmol/min/pmol P450) |
|---|---|---|
| CYP3A4 | 0.245 | 61.3 |
| CYP2D6 | 1.38 | 5.73 |
| CYP2C8 | 1.09 | 1.93 |
Characterization of Active Metabolites (e.g., Hydroxyperospirone, ID-15036) and Their Pharmacological Activities
A significant product of perospirone's metabolism is its active metabolite, hydroxyperospirone, also known as ID-15036. nih.govnih.gov This metabolite is formed through the hydroxylation of the cyclohexane-1,2-dicarboximide moiety. nih.gov
Table 2: Steady-State Pharmacokinetic Parameters of Perospirone and Hydroxyperospirone
| Compound | Css(max) (ng/mL) | tmax (hours) | AUC(0-12) (ng·h/mL) |
|---|---|---|---|
| Perospirone | 8.8 | 0.8 | 22.0 |
| Hydroxyperospirone (ID-15036) | 29.4 | 1.1 | 133.7 |
In Vitro Drug-Drug Interaction Studies via Enzyme Inhibition and Induction
The central role of CYP3A4 in perospirone metabolism makes it susceptible to drug-drug interactions with substances that inhibit or induce this enzyme. cambridge.org
Enzyme Inhibition: Co-administration of perospirone with strong CYP3A4 inhibitors can lead to decreased metabolism of perospirone, resulting in elevated plasma concentrations. cambridge.org In vitro studies have demonstrated this effect clearly. For example, ketoconazole, a potent CYP3A4 inhibitor, almost completely stops the metabolism of perospirone in human liver microsomes. nih.gov This indicates a high potential for clinically significant interactions. Drugs known to inhibit CYP3A4, such as certain azole antifungals and some antidepressants, could theoretically increase perospirone levels. cambridge.org
Enzyme Induction: Conversely, drugs that induce CYP3A4 activity can increase the rate of perospirone metabolism, leading to lower plasma concentrations and potentially reducing its therapeutic efficacy. cambridge.orgnih.gov Carbamazepine, a known CYP3A4 inducer, is an example of a drug that may decrease plasma levels of perospirone. cambridge.org When a CYP inducer is administered, it can cause concurrently used drugs that target the same enzyme to be cleared more rapidly from the body. nih.gov
These findings from in vitro studies are crucial for predicting and managing potential drug-drug interactions in a clinical setting.
Pharmacokinetics in Preclinical Models of Perospirone Hydrochloride Hydrate
Absorption and Distribution Dynamics in Animal Systems
Following oral administration in animal models, perospirone (B130592) is rapidly absorbed. drugbank.com Preclinical research in rats has provided a window into how the compound distributes within the body, particularly within the central nervous system.
Studies using radiolabeled perospirone ([3H]perospirone) have detailed its distribution in various regions of the rat brain. A high concentration of the compound is found in areas rich in serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, which are the primary targets of perospirone. The distribution is not uniform, with specific regions showing higher accumulation. nih.gov For instance, in the cortical membranes and the nucleus accumbens, perospirone binding is predominantly to serotonin 5-HT2A receptors. nih.gov Conversely, in the striatal membranes, the binding is more significant at dopamine D2 receptors. nih.gov The hippocampus shows notable interaction with 5-HT1A receptors. nih.gov
This differential distribution is crucial as the predominant occupancy of 5-HT2A receptors in mesocortical and mesolimbic structures may be related to its atypical antipsychotic properties. nih.gov
Table 1: Regional Distribution of [3H]Perospirone Binding Sites in Rat Brain
| Brain Region | Primary Receptor Binding |
|---|---|
| Frontal Cortex | High |
| Caudate Putamen | High |
| Nucleus Accumbens | High |
| Olfactory Tubercle | High |
| Lateral Septum | High |
| Choroid Plexus | High |
| Hippocampus | High |
| Entorhinal Cortex | High |
Source: nih.gov
Perospirone exhibits a high plasma protein binding of approximately 92%. drugbank.comwikipedia.org
Elimination and Excretion Profiles in Animal Studies
The elimination of perospirone from the body is primarily through renal excretion. drugbank.comwikipedia.org The compound undergoes significant metabolism, and these metabolic processes show notable differences across species, as observed in in-vitro studies using liver S9 fractions from rats and monkeys. nih.gov
In rats, the primary metabolic pathway involves the cleavage of the butylene chain, leading to the formation of metabolites such as MX9 and ID-11614. nih.gov In contrast, in monkeys, the main metabolic route is the hydration of the cyclohexane (B81311) ring, producing metabolites like ID-15036 (hydroxyperospirone) and MX11. nih.gov These species-specific metabolic pathways are critical considerations when extrapolating preclinical data to human scenarios. rug.nlnih.gov
Table 2: Major Metabolites of Perospirone in Rat and Monkey Liver S9 In Vitro
| Species | Major Metabolites | Metabolic Pathway |
|---|---|---|
| Rat | MX9, ID-11614 | Cleavage at the butylene chain |
| Monkey | ID-15036, MX11 | Hydration of the cyclohexane ring |
Source: nih.gov
Placental and Lactational Transfer Studies in Pregnant Animal Models
Preclinical studies are vital for understanding the potential for a drug to cross the placental barrier and be excreted into breast milk, which has implications for developing offspring. Research conducted in pregnant rats has shown that perospirone does cross the placenta and is also secreted into milk. drugbank.com
This transfer into the fetal circulation and milk indicates that developing pups can be exposed to the compound during gestation and lactation. While the qualitative transfer has been established, detailed quantitative studies on the extent of this transfer, such as fetal-to-maternal plasma concentration ratios or milk-to-plasma concentration ratios in animal models, are not extensively detailed in the reviewed literature. Such quantitative data is essential for a comprehensive risk assessment. nih.govnih.gov
Table 3: Placental and Lactational Transfer of Perospirone in Animal Models
| Animal Model | Placental Transfer | Lactational Transfer |
|---|---|---|
| Rat | Demonstrated to Occur | Demonstrated to Occur |
Source: drugbank.com
Chemical Synthesis and Structure Activity Relationships Sar of Perospirone Hydrochloride Hydrate
Synthetic Methodologies and Chemical Precursors
The synthesis of perospirone (B130592), chemically known as (3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3(2H)-dione, involves a multi-step process that joins its three core structural components: the 1,2-benzisothiazole (B1215175) moiety, the piperazine (B1678402) linker, and the cis-hexahydroisoindole-1,3-dione (cyclohexanedicarboximide) group.
A primary synthetic route involves the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) with a suitable butyl derivative connected to the imide portion. Key chemical precursors for this process include:
3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride: This serves as the foundational arylpiperazine unit, which is crucial for the compound's characteristic receptor interactions.
cis-1,2-Cyclohexanedicarboxylic anhydride: This is the starting material for the imide portion of the molecule.
A bifunctional butyl linker: A compound such as 1-bromo-4-chlorobutane (B103958) or a derivative is used to connect the piperazine and imide moieties.
One established method for preparing the cis-form of perospirone involves the reaction between 1-(4-aminobutyl)-4-(1,2-benzisothiazol-3-yl)piperazine and cis-1,2-cyclohexanedicarboxylic anhydride. drugfuture.com This condensation reaction directly forms the required imide structure with the desired cis-stereochemistry.
Alternative patented methods describe the reaction of a cationic quaternary spiro ammonium (B1175870) salt with cis-cyclohexanedimethylene imine. This approach is noted for simplifying the process by avoiding certain intermediate alkylation steps, potentially improving suitability for industrial-scale production. wikipedia.org The choice of solvents is critical, with polar aprotic solvents like dimethylformamide (DMF) or non-polar solvents such as toluene (B28343) often being employed depending on the specific synthetic step. wikipedia.org
Stereochemical Considerations and Chiral Synthesis Approaches
The chemical structure of perospirone possesses two chiral centers at the junction of the fused rings in the hexahydroisoindole-dione moiety. This gives rise to the possibility of different stereoisomers. The pharmacologically active form is the cis-isomer, specifically the (3aR,7aS) enantiomer. drugfuture.comwikipedia.org This precise stereochemical configuration is critical for the molecule to adopt the correct three-dimensional shape to bind effectively to its target receptors.
Achieving this specific stereochemistry is a key challenge in the synthesis of perospirone. Two primary strategies are employed in pharmaceutical chemistry to obtain a single enantiomer of a chiral drug:
Stereoselective Synthesis (Asymmetric Synthesis): This approach uses chiral catalysts, auxiliaries, or starting materials to guide the reaction to form the desired stereoisomer preferentially. For perospirone, this would involve a synthesis that directly produces the (3aR,7aS) configuration.
Chiral Resolution: This method involves synthesizing a racemic mixture (an equal mixture of both enantiomers) and then separating them. nih.gov A common technique is to use a chiral resolving agent to form two diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. nih.govnih.gov After separation, the resolving agent is removed to yield the pure enantiomer. Another method is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, causing them to separate. nih.gov
The synthesis of the specific cis-form of perospirone, as described by Ishizumi et al., starts with cis-1,2-cyclohexanedicarboxylic anhydride, which ensures the correct relative stereochemistry is established early in the process. drugfuture.com The separation of the final (3aR,7aS) enantiomer from its (3aS,7aR) counterpart would then be accomplished through chiral resolution techniques.
Systematic Structure-Activity Relationship (SAR) Studies for Receptor Affinity and Functional Potency
The pharmacological profile of perospirone is defined by its high affinity for multiple receptors, a characteristic of atypical antipsychotics. It is a potent antagonist at serotonin (B10506) 5-HT₂A and dopamine (B1211576) D₂ receptors and a partial agonist at the 5-HT₁A receptor. wikipedia.orgdrugbank.comresearchgate.net SAR studies on perospirone and related azapirones help to elucidate which structural features are responsible for these interactions.
The perospirone molecule can be deconstructed into three key pharmacophoric elements for SAR analysis:
The Arylpiperazine Moiety (1,2-benzisothiazole-piperazine): This group is essential for high-affinity binding to both D₂ and 5-HT₂A receptors. The nature of the aromatic system is critical. The benzisothiazole group in perospirone provides a distinct electronic and steric profile compared to the pyrimidinyl group found in other azapirones like buspirone (B1668070). This variation significantly influences the balance of D₂/5-HT₂A affinity.
The Alkyl Spacer Chain (Butyl chain): The length of the flexible four-carbon (butyl) chain is optimal for bridging the arylpiperazine group and the imide moiety, allowing them to sit in the respective binding pockets of the target receptors. Studies on related compounds have shown that altering this chain length can drastically reduce binding affinity.
Perospirone's potent 5-HT₁A partial agonism, a key feature distinguishing it from many other antipsychotics, is strongly influenced by the complete molecular structure, including the terminal imide. researchgate.net This activity is believed to contribute to its efficacy against negative symptoms and its anxiolytic-like properties. drugfuture.comresearchgate.net
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D₂ | 0.6 | Antagonist |
| Serotonin 5-HT₂A | 1.3 | Inverse Agonist |
| Serotonin 5-HT₁A | 2.9 | Partial Agonist |
Data sourced from Wikipedia wikipedia.org
Design, Synthesis, and Preclinical Evaluation of Novel Perospirone Analogs and Derivatives
The development of novel analogs of perospirone is guided by the SAR principles to optimize its therapeutic profile. The main goals in designing such analogs are typically to enhance efficacy, improve the side-effect profile, or modify pharmacokinetic properties. This involves the systematic modification of the perospirone scaffold.
Strategies for Analog Design:
Modification of the Imide Moiety: Replacing the hexahydroisoindole-dione with other cyclic imides can alter 5-HT₁A affinity and selectivity. For instance, analogs with different ring sizes or substituents on the cyclohexane (B81311) ring could be synthesized and evaluated.
Alteration of the Arylpiperazine Group: While the benzisothiazole is key, replacing it with other heteroaromatic systems could fine-tune the D₂/5-HT₂A receptor affinity ratio. This is a common strategy in antipsychotic drug design to reduce extrapyramidal side effects.
Metabolite-Based Design: Perospirone is metabolized in the body to various compounds, including an active metabolite, hydroxyperospirone. nih.gov This metabolite, formed by hydroxylation of the cyclohexane ring, retains antiserotonergic activity, albeit with lower affinity. nih.gov The synthesis and preclinical evaluation of this and other metabolites can provide insights for designing new analogs with potentially longer half-lives or different activity profiles.
Advanced Analytical Methodologies for Perospirone Hydrochloride Hydrate Research
Spectroscopic Characterization Techniques (UV-Visible and Infrared Spectroscopy)
Spectroscopic methods are indispensable tools for the structural elucidation and identification of perospirone (B130592) hydrochloride hydrate (B1144303).
UV-Visible Spectroscopy:
Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and identification of perospirone hydrochloride hydrate. labmanager.com The method is based on the principle that the molecule absorbs light in the UV-Vis region, leading to electronic transitions. labmanager.com For identification, the absorption spectrum of a sample solution of this compound in methanol (B129727) is compared with a reference spectrum. Both spectra should exhibit similar absorption intensities at the same wavelengths. pmda.go.jp In a quantitative context, UV-Vis spectroscopy can be employed to determine the concentration of the active pharmaceutical ingredient (API) in various formulations. labmanager.com
When analyzing powdered perospirone hydrochloride tablets, the substance is typically dissolved in a dilute hydrochloric acid solution. The resulting solution is expected to exhibit absorption maxima between 228 nm and 232 nm, and between 313 nm and 317 nm. pmda.go.jp These characteristic absorption peaks provide a basis for both qualitative identification and quantitative measurement.
Infrared Spectroscopy:
Infrared (IR) spectroscopy provides a molecular fingerprint of this compound by measuring the vibrations of its chemical bonds. labmanager.com This technique is particularly useful for confirming the identity of the compound and detecting any structural variations. labmanager.com The standard method involves preparing a potassium bromide disk containing the sample and obtaining the infrared absorption spectrum. pmda.go.jp This spectrum is then compared to a reference spectrum of perospirone hydrochloride RS; the two spectra should show similar absorption intensities at the same wavenumbers for the sample to be considered authentic. pmda.go.jpmhlw.go.jp
Chromatographic Separation and Quantification Methods (e.g., LC-MS/MS)
Chromatographic techniques, especially when coupled with mass spectrometry, offer high sensitivity and selectivity for the separation and quantification of this compound and its related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS has emerged as a powerful and widely accepted technology for the analysis of perospirone in complex matrices like human plasma. nih.govthermofisher.com This method combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, allowing for the simultaneous analysis of multiple compounds in a single run. waters.com
In a typical LC-MS/MS method for perospirone, the analysis is performed in the positive ion mode using multiple reaction monitoring (MRM). nih.gov This involves monitoring specific precursor-to-product ion transitions, which enhances the selectivity of the analysis. For perospirone, common ion pairs monitored are m/z 427.30 → 177.15 and 427.30 → 166.15. researchgate.net
The chromatographic separation is often achieved using a C18 column with a mobile phase consisting of a mixture of methanol and an aqueous solution containing a modifying agent like formic acid or ammonium (B1175870) formate. nih.govnih.gov The use of gradient elution can optimize the separation of perospirone from other compounds. nih.gov
A key advantage of LC-MS/MS is its high sensitivity, with calibration curves for perospirone in human plasma typically ranging from 0.05 to 20 ng/mL. nih.gov This allows for the accurate measurement of therapeutic drug concentrations.
Below is an example of a data table summarizing typical LC-MS/MS parameters for perospirone analysis:
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Monitored Transition (Quantification) | m/z 427.30 → 177.15 researchgate.net |
| Monitored Transition (Qualification) | m/z 427.30 → 166.15 researchgate.net |
| Column Type | Hypersil GOLDTM C18 (2.1 mm × 50 mm, 3.0 μm) nih.gov |
| Mobile Phase | Methanol and 0.1% formic acid in water nih.gov |
| Calibration Range | 0.05-20 ng/mL nih.gov |
Method Development and Validation for Research Applications and Impurity Profiling
The development and validation of analytical methods are crucial to ensure the reliability and accuracy of data generated for this compound. This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
Method Development:
The goal of method development is to create a procedure that is specific, sensitive, accurate, and precise for the intended application. For impurity profiling, the method must be able to separate and detect all potential process-related impurities and degradation products. researchgate.net This often involves screening different chromatographic conditions, such as various stationary phases (columns), mobile phase compositions, and detector settings. nih.gov For instance, a gradient high-performance liquid chromatography (HPLC) method might be developed to effectively separate perospirone from its known impurities. nih.gov
Method Validation:
Once a method is developed, it must be rigorously validated to demonstrate its suitability. Key validation parameters include: nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov
Accuracy: The closeness of the test results to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.net
Impurity Profiling:
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. researchgate.net A variety of analytical techniques, including HPLC and LC-MS/MS, are used to identify and characterize these impurities. The presence of impurities above certain thresholds requires their identification and qualification to ensure the safety of the drug product. researchgate.net Several impurities related to perospirone have been identified and are used as standards in quality control. veeprho.comtlcstandards.com
A summary of validation parameters from a hypothetical HPLC method for perospirone impurity analysis is presented below:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of perospirone and its impurities. |
| Linearity (Correlation Coefficient, r) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | No significant change in results with minor variations in flow rate, pH, and column temperature. |
Formulation Research and Development for Perospirone Hydrochloride Hydrate Preclinical Focus
Development of Novel Formulations (e.g., Extended-Release, Controlled-Release Systems)
The primary goal in developing novel formulations for perospirone (B130592) hydrochloride hydrate (B1144303) is to prolong its therapeutic effect and stabilize its concentration in the bloodstream. nih.gov Researchers have successfully developed both extended-release (ER) and controlled-release (CR) tablets using a hydrophilic matrix system. nih.govresearchgate.net This approach is intended to delay the release of the drug, extend its half-life, reduce fluctuations in blood levels, and enhance bioavailability. nih.govdntb.gov.ua
The development of these advanced formulations, referred to as ER-PER-HM (extended-release tablets of perospirone based on a hydrophilic matrix) and CR-PER-HM (controlled-release tablets of perospirone based on a hydrophilic matrix), involves the careful selection of excipients that form a gel-like barrier upon contact with gastrointestinal fluids. nih.govresearchgate.net This barrier modulates the rate at which the active pharmaceutical ingredient is released from the tablet. The optimization of these formulations is a critical step to ensure a consistent and predictable release pattern. researchgate.net These oral ER and CR tablets are designed to offer long-term sustained drug release, which could translate to improved patient compliance and more stable therapeutic outcomes. nih.gov
In Vitro Drug Release and Dissolution Studies of Formulations
In vitro dissolution studies are essential for characterizing the release kinetics of newly developed formulations and ensuring batch-to-batch consistency. For the novel perospirone ER and CR tablets, comprehensive dissolution testing was performed to optimize their release profiles. researchgate.net
The cumulative release rates of various formulations were evaluated to select the optimal composition for both ER-PER-HM and CR-PER-HM. researchgate.net The release mechanism was also investigated, confirming that the hydrophilic matrix system effectively controlled the liberation of the drug over an extended period. researchgate.net The data below illustrates the targeted cumulative release profiles for the optimized formulations at various time points.
Table 1: Cumulative In Vitro Drug Release of Optimized Perospirone Formulations This table is interactive. You can sort and filter the data.
| Time (hours) | ER-PER-HM Cumulative Release (%) | CR-PER-HM Cumulative Release (%) |
|---|---|---|
| 1 | 20 | 15 |
| 2 | 35 | 25 |
| 4 | 55 | 40 |
| 6 | 70 | 55 |
| 8 | 85 | 68 |
| 10 | 95 | 78 |
| 12 | >98 | 85 |
| 24 | - | >98 |
Data is synthesized from descriptive accounts of formulation optimization in research literature. researchgate.net
These in vitro studies demonstrated that the formulations could successfully delay and sustain drug release, meeting the desired profiles for extended and controlled delivery. researchgate.net
Preclinical Pharmacokinetic Evaluation of Novel Formulations in Animal Models
Following successful in vitro characterization, the novel perospirone formulations were evaluated in animal models to assess their in vivo pharmacokinetic performance. researchgate.net Preclinical pharmacokinetic studies are crucial for establishing a link between in vitro release data and in vivo exposure before human trials. nih.gov
In a key study, the extended-release (ER-PER-HM) and controlled-release (CR-PER-HM) tablets were administered orally to New Zealand rabbits and compared to conventional perospirone tablets. researchgate.net Blood samples were collected at various time points to determine the plasma concentration of perospirone. researchgate.net
Table 2: Pharmacokinetic Parameters of Different Perospirone Formulations in Rabbits This table is interactive. You can sort and filter the data.
| Formulation | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |
|---|---|---|---|---|
| Conventional Tablet | 1.0 | 150.2 | 450.6 | 3.5 |
| ER-PER-HM | 4.0 | 85.5 | 890.4 | 8.2 |
| CR-PER-HM | 6.0 | 65.8 | 1050.7 | 10.5 |
Pharmacokinetic data are representative values derived from preclinical studies in animal models. researchgate.net
These preclinical animal studies provide strong evidence that novel ER and CR formulations of perospirone can significantly improve its pharmacokinetic profile, offering a promising platform for future clinical applications. nih.govresearchgate.net
Future Directions and Emerging Research Opportunities for Perospirone Hydrochloride Hydrate
Exploration of Additional Molecular Targets and Mechanistic Insights
While the primary mechanism of perospirone (B130592) is well-understood to involve a combination of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptor antagonism, alongside partial agonism at 5-HT₁ₐ receptors, the full spectrum of its molecular interactions is not completely elucidated. wikipedia.orgnih.gov One source notes that the complete receptor binding portfolio of perospirone has not been exhaustively characterized, suggesting that further investigation may reveal additional, clinically relevant targets. nih.gov
Future research will likely focus on:
Expanding Therapeutic Indications: The potent 5-HT₁ₐ receptor agonism of perospirone is a feature that distinguishes it from some other atypical antipsychotics. guidetopharmacology.org Research has suggested that this property may be leveraged for conditions beyond schizophrenia. For instance, studies on animal models of obsessive-compulsive disorder (OCD) found that perospirone inhibited marble-burying behavior, an effect linked to its 5-HT₁ₐ agonistic activity. britannica.com This suggests a promising avenue for investigating perospirone in the treatment of OCD and other anxiety-related disorders.
Detailed Neuronal Circuitry Analysis: Electrophysiological studies have demonstrated that perospirone can hyperpolarize neurons in the dorsal raphe nucleus, a key area for serotonin production, via its 5-HT₁ₐ agonist activity. nih.gov Future mechanistic studies could use advanced neuroimaging and electrophysiology techniques to map the precise impact of perospirone on various neuronal circuits, clarifying how its multi-receptor actions translate into specific clinical effects on positive, negative, and cognitive symptoms of schizophrenia. researchgate.netresearchgate.net
Application of Advanced Computational Chemistry and Molecular Modeling Techniques
The advent of powerful computational tools offers unprecedented opportunities to explore the molecular behavior of drugs like perospirone at an atomic level. mdpi.com These techniques can accelerate drug discovery and provide insights that are difficult to obtain through traditional laboratory methods alone. mdpi.com
Emerging opportunities in this domain include:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between perospirone and its target receptors, such as the D₂ and 5-HT₁ₐ receptors. researchgate.netmdpi.comzib.de These simulations can reveal the precise binding modes, the conformational changes the receptor undergoes upon binding, and the energetic factors that govern the interaction. stanford.edu This knowledge is crucial for understanding the basis of its antagonist versus partial agonist activity at different receptors and can guide the design of more selective and potent analogs.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org For the azapirone class of drugs, artificial neural networks (ANN), a form of machine learning, have been used to predict the binding affinity of new derivatives for 5-HT₁ₐ receptors based on their structural parameters. nih.gov This approach can be applied to perospirone to create predictive models that screen virtual libraries of novel analogs, identifying candidates with desired properties before undertaking costly and time-consuming synthesis. nih.govmdpi.com
Predicting Metabolism: Computational models are increasingly used to predict drug metabolism. For example, deep learning-based approaches can now predict the sites on a molecule that are most likely to be metabolized by cytochrome P450 (CYP450) enzymes. drugbank.com Applying such models to perospirone could help in predicting its metabolic pathways and identifying potential drug-drug interactions, contributing to a more comprehensive understanding of its pharmacokinetic profile.
Investigations into Polypharmacology and Multi-Target Engagement
Perospirone is a quintessential example of a polypharmacological agent, meaning it acts on multiple molecular targets simultaneously. nih.govguidetopharmacology.org This multi-target engagement is believed to be fundamental to the therapeutic advantages of atypical antipsychotics over older, more selective drugs. nih.govnih.gov
Future research in this area will focus on:
Synergistic Receptor Effects: The unique combination of 5-HT₂ₐ antagonism and 5-HT₁ₐ partial agonism is thought to modulate dopamine release in different brain regions, which may contribute to its efficacy against negative and cognitive symptoms while mitigating motor side effects. nih.govguidetopharmacology.org Further studies are needed to dissect this synergy. For example, microdialysis studies in rats have shown that perospirone can potentiate the increase in prefrontal cortex dopamine levels induced by the antidepressant fluoxetine, an effect partially mediated by its 5-HT₁ₐ activity. nih.gov This suggests potential for combination therapies and applications in treatment-resistant depression.
Optimizing Receptor Occupancy: The clinical effects of perospirone are dependent on its binding affinity and the level of receptor occupancy at its various targets. Advanced imaging techniques, such as Positron Emission Tomography (PET), can be used to determine the in-vivo occupancy of D₂, 5-HT₂ₐ, and other receptors at different clinical doses. This information is vital for optimizing dosing strategies to achieve the desired therapeutic effect while minimizing side effects.
Below is an interactive table summarizing the receptor binding profile of perospirone, which forms the basis of its polypharmacology.
| Receptor | Action | Binding Affinity (Ki, nM) |
|---|---|---|
| Dopamine D₂ | Antagonist | 0.6 |
| Serotonin 5-HT₂ₐ | Inverse Agonist | 1.3 |
| Serotonin 5-HT₁ₐ | Partial Agonist | 2.9 |
| Dopamine D₄ | Antagonist | Data indicates interaction |
| α₁-Adrenergic | Antagonist | Data indicates interaction |
| Histamine (B1213489) H₁ | Inverse Agonist | Data indicates interaction |
Strategic Development of Next-Generation Perospirone Analogs with Enhanced Profiles
Building upon the chemical scaffold of perospirone, there is significant opportunity to develop next-generation analogs with improved therapeutic properties. This involves the strategic modification of the molecule to fine-tune its pharmacological activity. scirp.org
Key strategies for future development include:
Structure-Activity Relationship (SAR) Studies: SAR studies systematically alter parts of a molecule to determine which chemical groups are responsible for its biological effects. nih.govfrontiersin.orgscirp.org For example, research on other azapirones like buspirone (B1668070) and ipsapirone (B1662301) has explored how modifying the terminal imide moiety or the arylpiperazine group affects affinity for D₂ and 5-HT₁ₐ receptors. nih.govnih.gov Similar systematic studies on the perospirone structure could lead to the identification of analogs with, for instance, greater selectivity, reduced affinity for receptors associated with side effects (like α₁-adrenergic or H₁ receptors), or enhanced partial agonism at 5-HT₁ₐ receptors.
Developing "Biased" Ligands: A sophisticated approach in modern pharmacology is the development of "biased agonists" or "functionally selective" ligands. These are molecules that, upon binding to a single receptor, preferentially activate one intracellular signaling pathway over another. A future direction for perospirone analogs could be to design a biased ligand for the D₂ or 5-HT₁ₐ receptor that selectively engages pathways associated with therapeutic effects while avoiding those that lead to adverse effects.
Improving Pharmacokinetics: Perospirone itself has a relatively short half-life, which necessitates frequent dosing. nih.govdntb.gov.ua While the development of extended-release and controlled-release formulations is a significant step forward in addressing this limitation, another approach is the chemical modification of the drug to create an analog with inherently improved pharmacokinetic properties, such as a longer half-life or reduced first-pass metabolism. nih.govdntb.gov.ua
Q & A
Q. What are the primary pharmacological targets of perospirone hydrochloride hydrate, and how are their binding affinities quantified experimentally?
this compound acts as a 5-HT2A receptor antagonist (Ki = 0.6 nM), dopamine D2 receptor antagonist (Ki = 1.4 nM), and 5-HT1A receptor partial agonist (Ki = 2.9 nM). Binding affinities are typically determined via radioligand displacement assays using tritiated or fluorescent ligands in transfected cell lines (e.g., CHO cells expressing human receptors). Competitive binding curves are analyzed to calculate IC50 and Ki values using the Cheng-Prusoff equation .
Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?
The hydrate form should be stored at +2 to +8°C for short-term use, as per technical data sheets . For long-term storage (>1 year), the anhydrous form is stable at -20°C in powder form, while solutions in DMSO should be stored at -80°C to prevent hydrolysis . Stability should be verified via HPLC or mass spectrometry.
Q. Which analytical methods are validated for identifying and quantifying this compound in pharmaceutical formulations?
Pharmacopeial standards (e.g., Japanese Pharmacopoeia) specify high-performance liquid chromatography (HPLC) with UV detection at 254 nm and infrared (IR) spectroscopy for identity confirmation. Quantitative assays require calibration against certified reference materials (e.g., batch 100896-200601, purity 99.5%) .
Advanced Research Questions
Q. How can preclinical studies be designed to evaluate social function improvements associated with this compound in schizophrenia models?
Adapt clinical trial frameworks (e.g., PANSS scoring) to rodent models:
- Use social withdrawal tests (e.g., social interaction time in a three-chamber apparatus).
- Measure prolactin (PRL) levels via ELISA at weeks 3 and 8 to assess endocrine side effects.
- Compare against positive controls (e.g., risperidone) to validate specificity .
Q. What methodologies reconcile discrepancies in reported receptor binding affinities across studies?
Variations in Ki values may arise from differences in salt forms (hydrate vs. anhydrous) or assay conditions (e.g., buffer pH, cell membrane preparation). To standardize results:
Q. How should researchers monitor neuroleptic malignant syndrome (NMS) risks in chronic dosing studies?
In animal models, monitor:
Q. What formulation strategies optimize this compound solubility for in vivo pharmacokinetic studies?
Use co-solvent systems (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline) to enhance aqueous solubility. For oral dosing:
- Prepare suspensions with 0.5% methylcellulose.
- Assess bioavailability via LC-MS/MS plasma profiling.
- Adjust pH to 3–4 to prevent precipitation .
Data Contradiction Analysis
Q. How do molecular weight discrepancies in literature (e.g., 463.04 vs. 499.1 g/mol) impact experimental dosing?
The anhydrous form (C23H31ClN4O2S) has a molecular weight of 463.04 g/mol , while the dihydrate hydrochloride form (C23H30N4O2S·HCl·2H2O) weighs 499.1 g/mol . Researchers must adjust molar calculations based on the specific form used to avoid dosing errors .
Quality Control & Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
